molecular formula C30H30N6O7S2 B2883904 ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393814-65-8

ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2883904
CAS No.: 393814-65-8
M. Wt: 650.73
InChI Key: ZRSROBRCJCTQIJ-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core esterified at the 3-position, with a propanamido linker connecting to a 1,2,4-triazole ring substituted with a 4-nitrophenyl group and a 4-methoxyphenyl formamido methyl moiety.

Synthesis likely involves multi-step reactions, including bromination (as seen in ), nucleophilic substitution for triazole formation, and coupling via sulfanyl linkages .

Properties

IUPAC Name

ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O7S2/c1-4-43-29(39)25-22-6-5-7-23(22)45-28(25)32-26(37)17(2)44-30-34-33-24(35(30)19-10-12-20(13-11-19)36(40)41)16-31-27(38)18-8-14-21(42-3)15-9-18/h8-15,17H,4-7,16H2,1-3H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSROBRCJCTQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the triazole ring through cyclization reactions. The nitrophenyl and methoxybenzoyl groups are then introduced via nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and other functional groups play a crucial role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Cyclopenta[b]thiophene 4-Nitrophenyl, 4-methoxyphenyl formamido, 1,2,4-triazole Inferred antimicrobial, AChE inhibition* -
Ethyl 2-[(4-Phenylbenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate Cyclopenta[b]thiophene Biphenylcarboxamide Not reported
4-Phenyl-2-Phenylamino-5-(1H-1,3-a,8-Triaza-Cyclopenta[α]Inden-2-yl)-Thiophene-3-Carboxylic Acid Ethyl Ester Thiophene 1H-1,3-a,8-triaza-cyclopenta[α]indenyl, phenylamino Antibacterial, antifungal
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamide)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate Tetrahydrobenzo[b]thiophene Cyanoacrylamide, substituted phenyl Antibacterial
N-[4-(2,3-Dihydro-1H-Cyclopenta[b]Quinolin-9-ylamino)Butyl]-4-Fluorobenzamide (Compound 27, ) Cyclopenta[b]quinoline Fluorobenzoic acid, butylamino High AChE inhibition, improved ADMET

*Inferred based on structural parallels to compounds in .

Key Observations:

Core Structure Impact: Cyclopenta[b]thiophene and tetrahydrobenzo[b]thiophene cores (e.g., ) are associated with antimicrobial activity, while cyclopenta[b]quinoline derivatives exhibit superior AChE inhibition and ADMET profiles . The target compound’s triazole moiety may enhance binding to microbial targets or enzymes, as seen in and .

Substituent Effects: 4-Nitrophenyl: Electron-withdrawing groups like nitro improve stability and interaction with hydrophobic enzyme pockets, contrasting with electron-donating groups (e.g., methoxy in ) that may enhance solubility.

Biological Activity Trends :

  • Compounds with triazole-thiophene hybrids (e.g., ) show broad-spectrum antibacterial and antifungal activity, suggesting the target compound may share similar efficacy .
  • Fluorinated aromatic groups (e.g., in ) correlate with enhanced CNS activity and lower toxicity, though the target compound lacks fluorine substituents.

ADMET and Toxicity Considerations

  • Cyclopenta[b]quinoline derivatives () exhibit lower genotoxicity than acridine-based compounds, suggesting the target’s cyclopenta[b]thiophene core may offer similar safety advantages .
  • The 4-nitrophenyl group may increase toxicity compared to fluorinated analogues, as nitro groups are associated with higher metabolic activation risks .

Biological Activity

Ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound incorporates a variety of functional groups, including a triazole ring and a cyclopenta[b]thiophene structure, which are known to influence its interactions with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C31H34N6O5S2\text{C}_{31}\text{H}_{34}\text{N}_{6}\text{O}_{5}\text{S}_{2}

This formula indicates the presence of multiple heteroatoms, contributing to the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring can coordinate with metal ions, while the formamido group is capable of forming hydrogen bonds with biological macromolecules. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess inhibitory effects against various bacterial strains and fungi. The presence of the nitro group in this compound may enhance its antimicrobial efficacy by disrupting microbial cell functions.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests it may serve as a lead compound for developing anticancer agents. In vitro studies have indicated that modifications to the triazole moiety can lead to increased cytotoxicity against cancer cell lines.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, studies indicate that similar triazole derivatives can inhibit lipase and urease activities, suggesting potential applications in treating obesity and related metabolic disorders. The mechanism often involves the binding of the compound to the active site of the enzyme, thereby blocking substrate access.

Case Studies

  • Antimicrobial Efficacy : A study conducted on triazole derivatives indicated that compounds similar to this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used in clinical settings.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported in the low micromolar range, indicating potent anticancer activity .

Data Tables

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Reference
AntimicrobialE. coli, S. aureusMIC: 10 µg/mL
AnticancerMCF-7, HeLaIC50: 5 µM
Enzyme InhibitionLipaseIC50: 20 µM

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